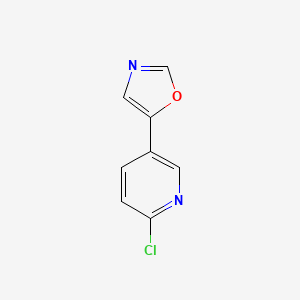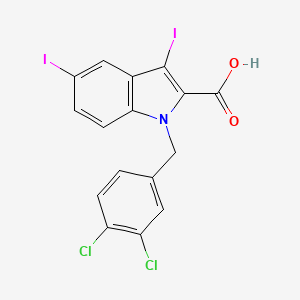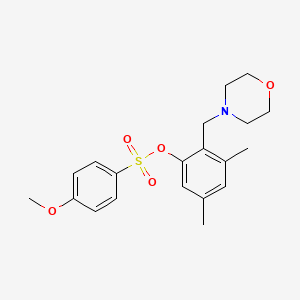![molecular formula C15H17ClN4 B3038425 1-[(6-氯吡啶-3-基)甲基]-4-(吡啶-2-基)哌嗪 CAS No. 861211-54-3](/img/structure/B3038425.png)
1-[(6-氯吡啶-3-基)甲基]-4-(吡啶-2-基)哌嗪
描述
科学研究应用
神经和认知增强
一项研究讨论了血管紧张素 IV、脱-Phe(6)Ang IV(肾素-血管紧张素系统的天然神经活性肽)和多巴胺受体之间的相互作用,表明依赖于多巴胺受体亚群的特定大脑区域记忆增强。这种相互作用强调了相关化合物在认知障碍和记忆增强中的潜在治疗应用 (Braszko,2010)。
药物代谢和药代动力学
另一个研究方面集中于芳基哌嗪衍生物的代谢,重点是这些化合物经历的广泛的全身前和全身代谢,包括 CYP3A4 依赖的 N-脱烷基化形成 1-芳基-哌嗪。此类研究对于了解含有芳基哌嗪结构的药物的药代动力学和潜在的药物-药物相互作用至关重要 (Caccia,2007)。
抗癌和抗菌应用
哌嗪衍生物因其治疗用途而受到关注,包括抗癌、抗结核和抗菌活性。对哌嗪核心的修饰可以显着影响所得分子的药用潜力,使其成为药物发现中多用途的构建模块 (Rathi 等,2016)。
抗结核活性
具体来说,哌嗪及其类似物已显示出对结核分枝杆菌(包括多重耐药和极端耐药菌株)的有效活性。这突出了哌嗪衍生物在开发更安全、更具选择性和更具成本效益的抗分枝杆菌剂方面的潜力 (Girase 等,2020)。
神经递质系统调节
哌嗪化合物还与神经递质系统(如多巴胺和血清素)的调节有关,表明它们可用于治疗神经精神疾病。它们的结构属性,包括芳基环烷基胺药效基团,在受体结合亲和力和选择性中起着至关重要的作用,这对于抗精神病和抗抑郁药的开发至关重要 (Sikazwe 等,2009)。
作用机制
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
It can be inferred that the compound may interact with the biochemical pathways involved in the life cycle of mycobacterium tuberculosis, given its reported anti-tubercular activity .
Result of Action
Similar compounds have shown significant inhibitory concentrations (ic 50) ranging from 135 to 218 μM against Mycobacterium tuberculosis H37Ra .
生化分析
Biochemical Properties
1-[(6-Chloropyridin-3-YL)methyl]-4-(pyridin-2-YL)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen bonds and π-π stacking interactions with pyridine rings . These interactions can influence the compound’s binding affinity and specificity towards certain biomolecules. Additionally, the compound’s structure allows it to participate in various biochemical pathways, potentially affecting enzyme activity and protein function.
Cellular Effects
The effects of 1-[(6-Chloropyridin-3-YL)methyl]-4-(pyridin-2-YL)piperazine on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the mid-gut and rectum of Apis mellifera, indicating its potential impact on cellular functions . The compound’s ability to interact with cellular components suggests that it may modulate various cellular processes, including signal transduction and metabolic pathways.
Molecular Mechanism
At the molecular level, 1-[(6-Chloropyridin-3-YL)methyl]-4-(pyridin-2-YL)piperazine exerts its effects through specific binding interactions with biomolecules. It can form hydrogen bonds and π-π stacking interactions, which are crucial for its binding affinity and specificity . These interactions can lead to enzyme inhibition or activation, depending on the target biomolecule. Additionally, the compound’s structure allows it to influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-[(6-Chloropyridin-3-YL)methyl]-4-(pyridin-2-YL)piperazine over time are important factors in laboratory settings. Studies have shown that the compound can form stable hydrogen bonds and π-π stacking interactions, which may contribute to its long-term effects on cellular function . The compound’s stability and degradation rates may vary depending on the experimental conditions, such as temperature and pH.
Dosage Effects in Animal Models
The effects of 1-[(6-Chloropyridin-3-YL)methyl]-4-(pyridin-2-YL)piperazine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular functions, while higher doses may lead to toxic or adverse effects. For instance, studies on Apis mellifera have shown that the compound can affect the mid-gut and rectum, indicating potential threshold effects and toxicity at higher doses . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in animal models.
Metabolic Pathways
1-[(6-Chloropyridin-3-YL)methyl]-4-(pyridin-2-YL)piperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s structure allows it to participate in biochemical reactions, potentially affecting the activity of key metabolic enzymes . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 1-[(6-Chloropyridin-3-YL)methyl]-4-(pyridin-2-YL)piperazine within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . Understanding these interactions is essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 1-[(6-Chloropyridin-3-YL)methyl]-4-(pyridin-2-YL)piperazine is influenced by its structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These factors can affect the compound’s activity and function within the cell, contributing to its overall biological effects.
属性
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]-4-pyridin-2-ylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4/c16-14-5-4-13(11-18-14)12-19-7-9-20(10-8-19)15-3-1-2-6-17-15/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMSXWCTNJUYHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=C(C=C2)Cl)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701192271 | |
| Record name | 1-[(6-Chloro-3-pyridinyl)methyl]-4-(2-pyridinyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701192271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
861211-54-3 | |
| Record name | 1-[(6-Chloro-3-pyridinyl)methyl]-4-(2-pyridinyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861211-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(6-Chloro-3-pyridinyl)methyl]-4-(2-pyridinyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701192271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(4-{2-[(E)-1,3-benzodioxol-5-ylmethylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B3038343.png)

![(6E)-6-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one](/img/structure/B3038347.png)


![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-cyclopropylbenzenesulfonamide](/img/structure/B3038350.png)

![2-Chloro-4-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B3038352.png)
![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one](/img/structure/B3038354.png)
![6,7-Dimethoxy-2-propylsulfanyl-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine](/img/structure/B3038355.png)

![2-[5-(1,3-dihydro-2H-isoindol-2-yl)-2-fluorophenyl]-1,3-benzoxazole](/img/structure/B3038357.png)
![3-(2,5-Dimethoxyphenyl)-5-methyl-1,6-diazatricyclo[6.2.2.02,7]dodeca-2,4,6-triene-4-carbonitrile](/img/structure/B3038363.png)